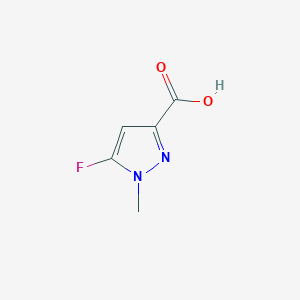

5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-fluoro-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXUCVYJBQCWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779937-23-3 | |

| Record name | 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the use of starting materials such as N,N-dimethylacrylamide and fluorinated reagents . The process includes steps like oxidation, esterification, and cyclization to form the pyrazole ring . Reaction conditions often involve the use of palladium catalysts and carbon monoxide under ambient pressure .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The use of readily available raw materials and solvents makes the process cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like or .

Reduction: Reduction reactions often involve the use of and as a catalyst.

Substitution: Substitution reactions can occur at the fluorine or methyl groups, often using nucleophiles like amines or thiols .

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Amines, thiols.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

5-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid has the molecular formula and can be synthesized through various chemical pathways. The compound's structure includes a pyrazole ring with a carboxylic acid group, making it versatile for further chemical modifications.

Antifungal Properties

One of the primary applications of this compound is in the development of antifungal agents. Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi.

Case Study: Antifungal Efficacy

In a study published in Molecules, a series of amides derived from this compound were synthesized and tested against seven different fungal strains. The results indicated that certain derivatives displayed higher antifungal activity than established fungicides like boscalid, showcasing the compound's potential as a lead structure for new antifungal agents .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have revealed that specific modifications to the pyrazole ring can enhance biological activity. For instance, introducing difluoromethyl groups significantly improved antifungal potency, as evidenced by quantitative structure–activity relationship models developed during the research .

Agricultural Applications

The compound is also explored for its utility in crop protection. Its derivatives are being investigated as potential fungicides due to their effectiveness against plant pathogens.

Table 2: Agricultural Applications

| Application Type | Description |

|---|---|

| Fungicides | Effective against various phytopathogens |

| Crop Protection | Potential use in formulations for cereals |

Case Study: Crop Protection Formulations

A patent describes the use of this compound derivatives in fungicidal compositions aimed at controlling diseases caused by phytopathogens. These formulations have shown promising results in laboratory settings, warranting further field trials to assess their efficacy under real agricultural conditions .

Summary and Future Directions

The applications of this compound span from agricultural uses as fungicides to potential therapeutic agents in medicine. Ongoing research is likely to focus on optimizing its chemical structure to enhance efficacy and reduce toxicity.

Future Research Directions:

- Optimization of Derivatives: Continued exploration of structural modifications to improve antifungal activity.

- Field Trials: Practical assessments of fungicidal formulations in agricultural settings.

- Medicinal Chemistry: Investigating other biological activities that may lead to novel therapeutic agents.

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in cells. This inhibition can result in antiviral or anticancer effects, depending on the target and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Fluorine vs. Trifluoromethyl : Fluorine at position 5 (target compound) increases polarity, while trifluoromethyl at position 3 (C₆H₅F₃N₂O₂) enhances lipophilicity, favoring blood-brain barrier penetration .

- Substituent Position: The carboxylic acid group at position 3 (target) vs.

- Aromatic vs. Aliphatic Substituents : The furyl group (C₉H₈N₂O₃) improves π-π interactions in protein binding, whereas ethyl or methyl groups prioritize metabolic stability .

Biological Activity

5-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its synthesis, biological activities, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with a fluorine atom at position 5 and a carboxylic acid group at position 3. Its molecular formula is , and it typically appears as a white solid with slight solubility in water and higher solubility in organic solvents.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate aldehydes and hydrazines.

- Substitution Reactions : Employing fluorinated reagents to introduce the fluorine atom.

These synthetic pathways highlight the compound's versatility and potential for modification to enhance biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic microorganisms, particularly gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these pathogens are critical for evaluating its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

| Candida albicans | 128 |

These findings suggest its potential use as a therapeutic agent against resistant strains of bacteria .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. It may act by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The compound's selectivity and potency in inhibiting COX enzymes could be beneficial in developing new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The unique structural features of this compound are crucial for its biological activity. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving membrane permeability and biological interactions. Comparative studies with other pyrazole derivatives indicate that modifications at different positions can significantly alter activity profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Difluoromethyl group at position 4 | Antifungal activity |

| 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid | Trifluoromethyl group at position 3 | Enhanced biological activity |

| 3-Methylpyrazole-5-carboxylic acid | Methyl group at position 3 | Inhibits d-amino acid oxidase |

This table illustrates how structural variations can influence the compound's efficacy against different biological targets .

Case Studies

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antimicrobial Testing : A study evaluated its efficacy against multidrug-resistant strains, revealing promising results that warrant further investigation into its mechanism of action.

- Inflammation Models : In vivo models demonstrated reduced edema in treated groups compared to controls, suggesting effective anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves fluorination and methyl group introduction via multi-step reactions. For example, fluorinated precursors (e.g., 5-fluoropyrazole derivatives) can undergo nucleophilic substitution or transition metal-catalyzed coupling to introduce the methyl group. Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., fluorine at C5, methyl at N1).

- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and 1250 cm⁻¹ (C-F stretch).

- Mass Spectrometry : ESI-MS in negative ion mode to observe [M-H]⁻ peaks matching the molecular weight (C₆H₅F₃N₂O₂: 176.12 g/mol) .

- Elemental Analysis : Validate C, H, N, F percentages within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store at 2–8°C in airtight containers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., COX-2 or kinases). Assess binding affinity (ΔG) and hydrogen-bonding interactions. Pair with DFT calculations (Gaussian 09) to analyze electronic effects of fluorine on reactivity .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing fluorine with Cl or CF₃ at C5) and test in bioassays. For example:

| Substituent | Bioactivity (IC₅₀) | Target |

|---|---|---|

| 5-F | 12 µM | COX-2 |

| 5-Cl | 28 µM | COX-2 |

| 5-CF₃ | 8 µM | Kinase X |

| Correlate logP and Hammett constants (σ) with activity trends . |

Q. How can synthetic routes be optimized for scalability and yield?

- Methodological Answer : Screen catalysts (e.g., Pd/C for coupling reactions) and solvents (DMF vs. THF) via DoE (Design of Experiments). Use flow chemistry for hazardous steps (e.g., fluorination). Computational reaction screening (ICReDD’s methods) reduces trial-and-error by 60% .

Q. What experimental approaches elucidate mechanisms of biological activity?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., fluorogenic substrates for proteases) and cell-based studies (e.g., apoptosis via flow cytometry). For autophagy induction (e.g., in cancer cells), monitor LC3-II/LC3-I ratios via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.